
4,4-Dimethylcyclohexene
Overview
Description
4,4-Dimethylcyclohexene (CAS: 14072-86-7) is a cycloalkene with the molecular formula C₈H₁₄ and a molecular weight of 110.197 g/mol. It features a cyclohexene ring substituted with two methyl groups at the 4th position, resulting in a symmetrical structure. Key physical properties include a density of 0.797 g/cm³, boiling point of 117°C (at 760 mmHg), and flash point of 2.7°C, indicating high flammability . It is used in biodiesel production via pyrolysis of waste materials, where its unsaturated structure contributes to calorific value .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclohexene can be synthesized through several methods. One common method involves the reaction of isobutene with butadiene in the presence of a catalyst such as p-toluenesulfonic acid. This reaction is typically carried out under medium pressure and uses n-hexane as a solvent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of related compounds. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylcyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4,4-dimethylcyclohexanol or 4,4-dimethylcyclohexanone.
Reduction: Formation of 4,4-dimethylcyclohexane.
Substitution: Formation of halogenated derivatives such as 4,4-dimethylcyclohexyl chloride.
Scientific Research Applications
4,4-Dimethylcyclohexene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,4-Dimethylcyclohexene involves its interaction with various molecular targets. In chemical reactions, it acts as a reactant that undergoes transformations through well-defined pathways. For example, during oxidation, the compound interacts with oxidizing agents to form alcohols or ketones. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Positional Isomers: 1,2- and 1,3-Dimethylcyclohexene
- 1,2-Dimethylcyclohexene (CAS: 1674-10-8): Boiling Point: 137°C (at 3 mmHg), higher than 4,4-dimethyl due to reduced symmetry and increased intermolecular forces. Density: 0.8220 g/cm³, reflecting tighter molecular packing.
1,3-Dimethylcyclohexene (CAS: 2808-76-6):
Table 1: Physical Properties of Dimethylcyclohexene Isomers
Compound | CAS No. | Boiling Point (°C) | Density (g/cm³) | Symmetry |
---|---|---|---|---|
4,4-Dimethylcyclohexene | 14072-86-7 | 117 | 0.797 | High |
1,2-Dimethylcyclohexene | 1674-10-8 | 137 (3 mmHg) | 0.8220 | Low |
1,3-Dimethylcyclohexene | 2808-76-6 | 126 (4 mmHg) | 0.799 | Moderate |
Functionalized Analogues: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde
- Structure : Contains an aldehyde group (-CHO) at position 3 and methyl groups at 2 and 4 (CAS: 68039-49-6).
- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), unlike this compound, which primarily undergoes electrophilic additions.
- Applications : Used in fragrances and pharmaceuticals due to its carbonyl functionality .
Larger Cycloolefins: Menthene Derivatives
- 4-Methyl-1-(1-methylethyl)-cyclohexene (CAS: 500-00-5):
Thermodynamic and Reactivity Comparisons
- Stability : The symmetrical 4,4-dimethyl isomer exhibits lower torsional strain compared to 1,2- or 1,3-isomers, enhancing thermal stability .
Biological Activity
4,4-Dimethylcyclohexene is an organic compound with the molecular formula C₈H₁₄, recognized for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant research findings.
Overview
This compound is synthesized primarily through the reaction of isobutene with butadiene in the presence of catalysts such as p-toluenesulfonic acid. This compound serves as a precursor in various chemical reactions, including oxidation and reduction processes, leading to significant derivatives like alcohols and ketones.
The biological activity of this compound is largely attributed to its interaction with various biomolecules. The compound can undergo oxidation to form alcohols or ketones, which may exhibit different biological properties compared to the parent compound. Additionally, its ability to participate in substitution reactions allows it to modify functional groups on biomolecules, potentially influencing their activity and interactions.
Antimicrobial Activity
A notable study investigated the antimicrobial properties of lactones derived from methylcyclohexenes, including this compound. The research focused on biotransformation processes involving fungal strains that could yield derivatives with enhanced antimicrobial activity. The findings suggested that modifications in the structure of compounds like this compound could lead to significant differences in their biological efficacy against pathogens .
Case Studies
- Biotransformation Studies : Research conducted on unsaturated lactones indicated that the presence of methyl groups affected both the type and efficacy of products formed during biotransformation. The study highlighted that hydroxylactones derived from such transformations demonstrated notable inhibition of pathogenic bacteria and fungi .
- Electrochemical Properties : In a separate investigation into molecular conductors based on dimethylcyclohexene derivatives, it was found that these compounds exhibited unique electrochemical behaviors that could be leveraged for biological applications. Such properties may enhance their utility in drug development and other biomedical fields .
Data Table: Biological Activity Overview
Q & A
Q. Basic: What are the established synthesis routes for 4,4-Dimethylcyclohexene, and how do reaction conditions influence yield?
Answer:
this compound (CAS: 14072-86-7) is typically synthesized via dehydrogenation or dehydration of substituted cyclohexanol derivatives. Key methods include:
- Dehydration of 4,4-Dimethylcyclohexanol : Acid-catalyzed dehydration (e.g., H₂SO₄ or H₃PO₄) under reflux yields the alkene. Optimal temperatures (80–120°C) minimize side reactions like carbocation rearrangements .
- Catalytic Dehydrogenation : Using Pd/C or PtO₂ catalysts under hydrogen-poor conditions, with yields dependent on catalyst loading and reaction time .
Methodological Note : Monitor reaction progress via GC-MS to detect intermediates (e.g., carbocation rearrangements) and optimize stoichiometry to suppress dimerization .
Q. Basic: What are the key physical properties of this compound critical for experimental design?
Answer:
Critical properties include:
- Boiling Point : ~137°C (at 3 mmHg), necessitating vacuum distillation for purification .
- Density : 0.822 g/cm³ at 25°C, influencing solvent selection for biphasic reactions .
- Refractive Index : 1.4537 (20°C), useful for purity assessment via refractometry .
Experimental Design Tip : Use argon-filled storage to prevent oxidation, as the compound’s allylic C-H bonds are prone to autoxidation .
Q. Advanced: Explain the reaction mechanism and product distribution when this compound undergoes allylic bromination with NBS.
Answer:
N-Bromosuccinimide (NBS) induces allylic bromination via a radical chain mechanism:
Initiation : NBS generates bromine radicals under light or heat.
Propagation : Abstraction of an allylic hydrogen forms a resonance-stabilized radical.
Termination : Bromine addition yields 3-bromo-4,4-dimethylcyclohexene (major) and 1-bromo-4,4-dimethylcyclohexene (minor) due to steric hindrance at the more substituted position .
Product Analysis : Use ¹H NMR to distinguish regioisomers (e.g., coupling patterns for allylic protons) and GC-MS for quantification .
Q. Advanced: How do decomposition kinetics of this compound hydroperoxide vary with temperature and concentration?
Answer:
Decomposition of this compound hydroperoxide follows first-order kinetics at low concentrations (≤1.09 M) and second-order kinetics at higher concentrations due to dimerization:
- Activation Energy : 32.8 kcal/mol (first-order) vs. 28.6 kcal/mol (second-order), indicating temperature-sensitive pathways .
Methodological Guidance : - Use Arrhenius plots (ln k vs. 1/T) to determine rate constants across temperatures (e.g., 50–100°C).
- Monitor hydroperoxide concentration via iodometric titration or UV-Vis spectroscopy (λ ~ 240 nm) .
Q. Methodological: What statistical approaches are recommended for analyzing contradictory data in kinetic studies of this compound derivatives?
Answer:
For resolving data discrepancies:
- ANOVA : Test for significant differences between experimental replicates.
- Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1°C in temperature control).
- Principal Component Analysis (PCA) : Identify hidden variables (e.g., trace impurities) affecting reproducibility .
Case Study : In hydroperoxide decomposition, inconsistent rate constants may arise from unaccounted dimerization; use multivariate regression to model competing pathways .
Q. Basic: How to correctly name substituted cyclohexenes according to IUPAC guidelines?
Answer:
Follow these steps for naming:
Numbering : Assign the double bond positions as C1–C2.
Substituents : Prioritize the lowest possible numbers for substituents (e.g., 4,4-dimethyl over 1,1-dimethyl).
Stereochemistry : Use cis/trans or E/Z descriptors if applicable .
Example : this compound (not 1,1-dimethyl) ensures correct substituent numbering .
Q. Advanced: What spectroscopic techniques are most effective for characterizing this compound derivatives?
Answer:
- ¹³C NMR : Resolves quaternary carbons (e.g., C4 methyl groups at δ ~22 ppm) and confirms regiochemistry in brominated products .
- IR Spectroscopy : Detects allylic C-H stretches (~3080 cm⁻¹) and C=C vibrations (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns for brominated derivatives (e.g., ⁷⁹Br/⁸¹Br doublet) .
Properties
IUPAC Name |
4,4-dimethylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-8(2)6-4-3-5-7-8/h3-4H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORSPJLYCDESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161468 | |
Record name | 4,4-Dimethylcyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14072-86-7 | |
Record name | 4,4-Dimethylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014072867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-DIMETHYLCYCLOHEXENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethylcyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Dimethylcyclohexene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2HS4ZTL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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